Norepinephrine bitartrate salt

Overview

Description

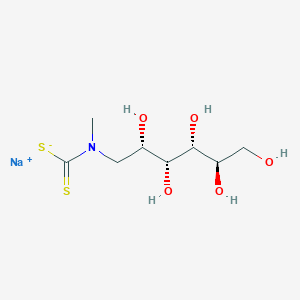

Norepinephrine Bitartrate is a bitartrate salt of norepinephrine, a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . It acts directly on the alpha- and beta-adrenergic receptors . Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action .

Synthesis Analysis

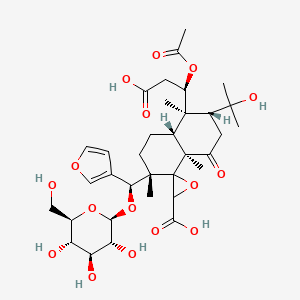

Norepinephrine bitartrate is synthesized from norepinephrine, which is a synthetic phenylethylamine .Molecular Structure Analysis

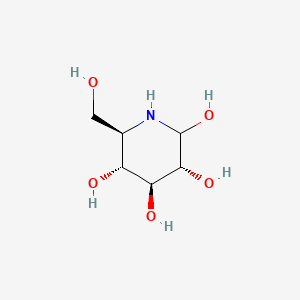

The molecular formula of Norepinephrine bitartrate salt is C12H15NO9-2 . The IUPAC name is 4- (2-amino-1-hydroxyethyl)benzene-1,2-diol; (2 R ,3 R )-2,3-dihydroxybutanedioate .Chemical Reactions Analysis

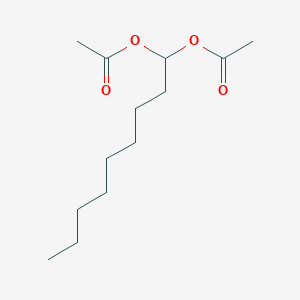

Norepinephrine bitartrate can be quantitatively converted into OS,W N-triacetyl derivatives which may be extracted into chloroform, weighed, identified, and examined polarimetrically for the determination of stereochemical composition .Physical And Chemical Properties Analysis

The molecular weight of this compound is 317.25 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors .Scientific Research Applications

Analytical Method Development

- Spectrophotometric Determination : Norepinephrine bitartrate salt has been utilized in the development of spectrophotometric methods for its determination. These methods are based on the reaction of norepinephrine with various reagents like sodium periodate, sodium iodate, and sodium bismuthate, forming a colored compound for measurement. Such methods are crucial for routine analysis and quality control in pharmaceutical preparations (El-Kommos, Mohamed, & Khedr, 1990); (Hashem & Youssef, 2013); (Sorouraddin, Manzoori, Kargarzadeh, & Haji Shabani, 1998).

Chemical Analysis Techniques

- Flow-Injection Analysis : A novel method for the flow injection analysis of norepinephrine bitartrate has been developed using ion association with anionic surfactant and piezoelectric detection. This method shows high sensitivity and accuracy for the determination of norepinephrine in pharmaceuticals (Zhihong, Minjuan, Menglong, & Zhiling, 1997).

Pharmacological Research

- Sympathetic Nervous System Study : this compound plays a key role in the study of the sympathetic nervous system. For instance, its effects on prolactin release when infused into a rat hypophysial portal vessel have been investigated, providing insights into its physiological and pharmacological roles (Takahara, Arimura, & Schally, 1974).

Medical Research and Treatment

- Therapeutic Applications : Research on the use of norepinephrine bitartrate in medical treatments, like its compatibility with other drugs during intravenous administration, has been extensively studied. This includes investigations into its interaction with fluoroquinolones, which is crucial for safe and effective clinical use (Mody, Shah, Patel, & Thomas, 2016).

Mechanism of Action

Target of Action

Norepinephrine bitartrate salt primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone .

Mode of Action

Norepinephrine interacts with its targets, the alpha-1 and alpha-2 adrenergic receptors, to cause vasoconstriction . This interaction increases blood pressure by antagonizing these receptors, leading to an increase in systemic vascular resistance .

Result of Action

The molecular and cellular effects of norepinephrine’s action primarily involve vasoconstriction and increased blood pressure . By stimulating alpha-adrenergic receptors, norepinephrine causes the smooth muscles lining the blood vessels to contract, thereby narrowing the blood vessels and increasing blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological effects of norepinephrine are expected to be the same, regardless of which salt formulation is used . .

Safety and Hazards

Future Directions

There is significant worldwide variability on drug formulations, as norepinephrine can be found either as tartrate, bitartrate, or hydrochloride salts, with different molecular weights and potency equivalence to norepinephrine base . This could lead to delayed vasopressin initiation and excessive exposure to norepinephrine, potentially reducing the benefits of vasopressin .

properties

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-LREBCSMRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3414-63-9 | |

| Record name | Arterenol bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

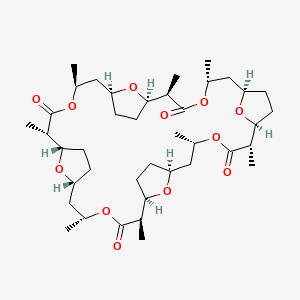

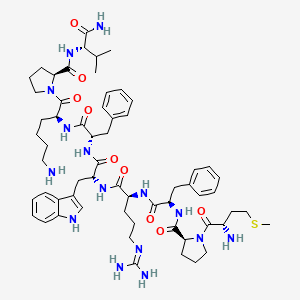

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

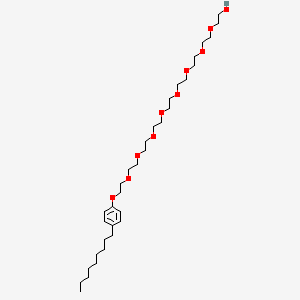

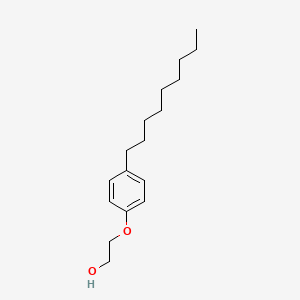

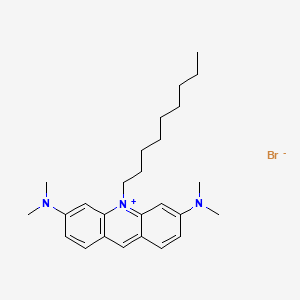

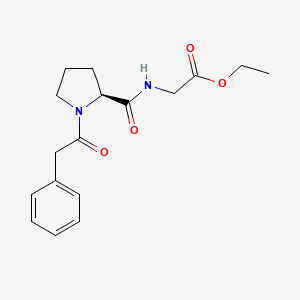

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.